![molecular formula C11H11NO2 B2920397 2,7-Dimethyl-1H-indole-4-carboxylic acid CAS No. 1360944-62-2](/img/structure/B2920397.png)
2,7-Dimethyl-1H-indole-4-carboxylic acid
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Overview
Description
2,7-Dimethyl-1H-indole-4-carboxylic acid is a chemical compound with the CAS Number: 1360944-62-2 . It has a molecular weight of 189.21 . It is stored at room temperature and comes in a powder form .
Synthesis Analysis
Indoles, including this compound, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance .Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The InChI Code is 1S/C11H11NO2/c1-6-3-4-8 (11 (13)14)9-5-7 (2)12-10 (6)9/h3-5,12H,1-2H3, (H,13,14) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Acid−Amide Intermolecular Hydrogen Bonding
Research demonstrates the molecular recognition capabilities of compounds similar to 2,7-Dimethyl-1H-indole-4-carboxylic acid through hydrogen bonding between amide and carboxylic acid groups. This intermolecular interaction was observed in various phases, showcasing the compound's potential in the design of molecular assemblies or sensors Wash et al., 1997.
Oxidation Chemistry and Electrochemical Applications
The electrooxidation of indole derivatives, including studies on indole-2-carboxylic acid, reveals the formation of various oxidized products through detailed redox mechanisms. This insight is critical for developing electrochemical sensors or understanding the electrochemical behavior of indolic compounds in environmental and biological contexts Goyal & Sangal, 2005.
Novel Reagents for Carboxylic Acids Protection
Advancements in synthetic chemistry include the development of new reagents for protecting carboxylic acids, facilitating complex organic syntheses. This research underlines the importance of indole derivatives in enhancing synthetic methodologies for producing pharmaceuticals and fine chemicals Arai et al., 1998.
Indole Derivative Condensation Reactions
Studies have expanded on the reactivity of indole derivatives with non-nucleophilic N-heterocycles and anilides, offering broad applications in medicinal chemistry and drug design by enabling the acylation of a wide range of nitrogen-containing compounds Umehara et al., 2016.
Applications in Materials Science
Indole derivatives, including indole carboxylic acids, have been investigated for their potential in materials science, such as in the development of non-precious metal catalysts for oxygen reduction reactions. These studies are pivotal for advancing fuel cell technologies and creating more sustainable energy solutions Yu et al., 2014.
Safety and Hazards
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
2,7-dimethyl-1H-indole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-3-4-8(11(13)14)9-5-7(2)12-10(6)9/h3-5,12H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPPHEXJRUSGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)O)C=C(N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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